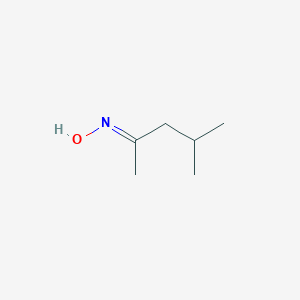
4-メチル-2-ペンタノンオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-2-pentanone oxime, also known as methyl isobutyl ketoxime, is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a colorless to light yellow liquid with a boiling point of 68-70°C at 8 mmHg and a melting point of 63°C . This compound is commonly used in various industrial applications due to its unique chemical properties.
科学的研究の応用
4-Methyl-2-pentanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
Target of Action
The primary target of 4-Methyl-2-pentanone oxime is aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction .
Mode of Action
4-Methyl-2-pentanone oxime interacts with its targets through a process known as oxime formation . In this process, the oxygen atom in the oxime acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a dead-end process, forming a reversible hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes affects the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .
Result of Action
The primary result of the action of 4-Methyl-2-pentanone oxime is the formation of oximes from aldehydes and ketones . This process is essentially irreversible, leading to a decrease in the concentration of the ketone .
Action Environment
The action of 4-Methyl-2-pentanone oxime can be influenced by various environmental factors. For instance, the presence of strong acids or oxidizing agents can potentially lead to dangerous reactions . Additionally, the compound should be stored in a well-ventilated environment and in a closed container to avoid contact with air . Proper laboratory practices and safety precautions should be followed when handling 4-Methyl-2-pentanone oxime .
準備方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-pentanone oxime can be synthesized through the reaction of 4-methyl-2-pentanone (methyl isobutyl ketone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:
4-Methyl-2-pentanone+Hydroxylamine hydrochloride→4-Methyl-2-pentanone oxime+Sodium chloride+Water
The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-methyl-2-pentanone oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography.
化学反応の分析
Types of Reactions
4-Methyl-2-pentanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
類似化合物との比較
4-Methyl-2-pentanone oxime can be compared with other similar compounds such as:
2-Butanone oxime: Similar in structure but with a different alkyl group.
Acetone oxime: A simpler oxime with a smaller molecular structure.
2-Methyl-4-pentanone oxime: Another isomer with similar properties but different structural arrangement.
The uniqueness of 4-methyl-2-pentanone oxime lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
105-44-2 |
|---|---|
分子式 |
C6H13NO |
分子量 |
115.17 g/mol |
IUPAC名 |
(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6- |
InChIキー |
ZKALVNREMFLWAN-SREVYHEPSA-N |
SMILES |
CC(C)CC(=NO)C |
異性体SMILES |
CC(C)C/C(=N\O)/C |
正規SMILES |
CC(C)CC(=NO)C |
| 30669-66-0 105-44-2 |
|
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?
A: 4-Methyl-2-pentanone oxime has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.
Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does 4-methyl-2-pentanone oxime play a role in this process?
A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, 4-methyl-2-pentanone oxime served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.
Q3: How is 4-methyl-2-pentanone oxime employed in analytical chemistry, particularly in the context of human health?
A: 4-methyl-2-pentanone oxime can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of 4-methyl-2-pentanone oxime, accurate quantification of acetone levels in plasma samples can be achieved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


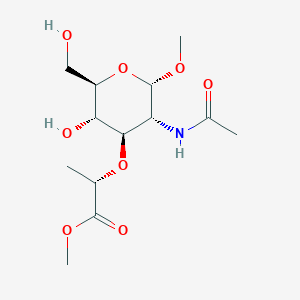
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
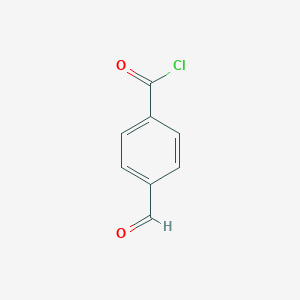
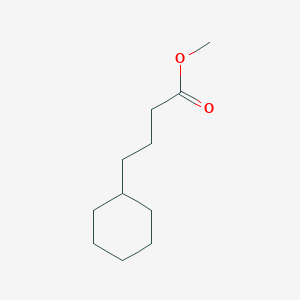

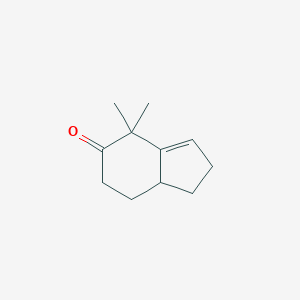
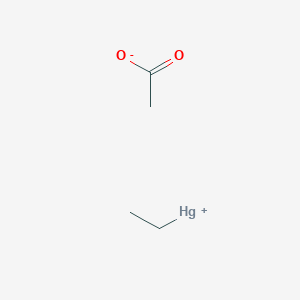
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)
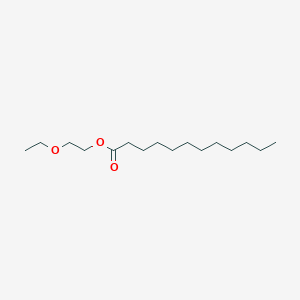
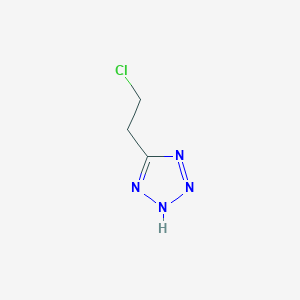

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

